molecular formula C24H29N3O3 B2805475 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898458-36-1

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No. B2805475
CAS RN: 898458-36-1
M. Wt: 407.514
InChI Key: NWZHYTFBBUTBOQ-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H29N3O3 and its molecular weight is 407.514. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of complex organic compounds often involves cyclocondensation and other reactions that contribute to the creation of molecules with potential biological activity. For instance, compounds with furan and cyclohexene rings have been synthesized, and their crystal structures analyzed to understand their interactions at the molecular level (Badshah et al., 2008). This type of research is foundational for developing new drugs or materials with specific properties.

  • Molecular docking studies are a crucial part of drug discovery, providing insights into the potential therapeutic applications of new compounds. For example, a study demonstrated the anti-mycobacterial, anti-microbial, and anti-cancer activities of certain compounds through in silico docking studies (Nishtala & Basavoju, 2018). These findings highlight the importance of computational methods in predicting the biological activities of novel molecules.

Potential Applications

  • Research into the photophysical properties of furan derivatives has shown promise for their application in sensing and detection technologies. Some compounds exhibit color changes or luminescence in response to specific stimuli, such as the presence of metal ions, making them potential candidates for chemical sensors (Kumar et al., 2015).

  • The green synthesis of corrosion inhibitors from biomass platform molecules represents an environmentally friendly approach to protecting materials from corrosion. Such inhibitors have been shown to have high efficacy at low concentrations, suggesting their potential in industrial applications (Chen et al., 2021).

  • The exploration of heteroaromatic compounds through the decarboxylative Claisen rearrangement reactions has led to the synthesis of molecules with diverse structural motifs. These reactions are valuable for constructing complex molecular architectures, which could be useful in developing new pharmaceuticals or materials (Craig et al., 2005).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c28-23(25-14-12-18-7-2-1-3-8-18)24(29)26-17-21(22-11-6-16-30-22)27-15-13-19-9-4-5-10-20(19)27/h4-7,9-11,16,21H,1-3,8,12-15,17H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZHYTFBBUTBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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